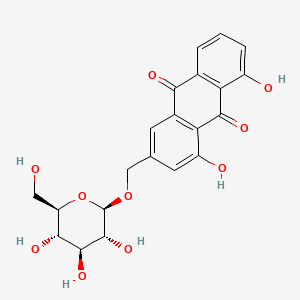

Aloe-emodin-glucoside

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVCDULHERIH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951621 | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-89-6, 29010-56-8 | |

| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe-emodin-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Anthraquinone Glycosides Relevant to Aloe Emodin Glucoside

Polyketide Pathway as a Core Biosynthetic Route

The biosynthesis of the aloe-emodin (B1665711) aglycone is rooted in the polyketide pathway. nih.gov This pathway utilizes simple carboxylic acid units as building blocks, which are sequentially condensed to form a polyketide chain that undergoes cyclization and aromatization to create the characteristic tricyclic anthraquinone (B42736) core. nih.gov In plants, anthraquinones are primarily synthesized through either the polyketide pathway or the chorismate/o-succinylbenzoic acid pathway. nih.gov Aloe-emodin, with its specific substitution pattern, is a product of the polyketide pathway. nih.gov

Recent research has identified key enzymes in this pathway within Aloe species. Transcriptome sequencing of Aloe vera has revealed numerous unigenes that encode for octaketide/polyketide synthase, a critical enzyme in anthraquinone biosynthesis. nih.gov Furthermore, studies on Aloe barbadensis have identified and characterized two type III polyketide synthases (PKSs), designated AbPKS1 and AbPKS2. tandfonline.com These enzymes are capable of producing heptaketides and octaketides from malonyl-CoA, which are precursors to the anthraquinone scaffold. tandfonline.com Similarly, novel type III PKSs have been cloned from Aloe arborescens, some of which are involved in the biosynthesis of octaketide-derived compounds like barbaloin, a precursor to aloe-emodin. nih.gov The general scheme for the biosynthesis of emodin-type anthraquinones, including aloe-emodin, involves the condensation of one acetyl-CoA with seven malonyl-CoA molecules to form an octaketide chain, which then undergoes cyclization and a series of enzymatic modifications to yield the final anthraquinone structure. researchgate.net

| Step | Description | Key Enzymes | Precursors | Intermediate/Product |

|---|---|---|---|---|

| 1 | Chain Initiation | Polyketide Synthase (PKS) | Acetyl-CoA | - |

| 2 | Chain Elongation | Polyketide Synthase (PKS) | Malonyl-CoA (7 units) | Octaketide chain |

| 3 | Cyclization & Aromatization | Cyclases, Aromatases | Octaketide chain | Anthraquinone scaffold |

| 4 | Tailoring Reactions | Hydroxylases, etc. | Anthraquinone scaffold | Aloe-emodin |

Glycosylation Mechanisms in Anthraquinone Biosynthesis

Glycosylation, the enzymatic attachment of a sugar moiety to an aglycone, is a pivotal final step in the biosynthesis of aloe-emodin-glucoside (B1665713). This process is generally catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.gov These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer the sugar to a specific acceptor molecule, in this case, aloe-emodin.

Transcriptome analysis of Aloe vera has identified a significant number of transcripts encoding for UGTs in both root and leaf tissues, with 61 and 52 different transcripts, respectively. nih.gov The high expression of certain UGTs suggests their involvement in the biosynthesis of secondary metabolites like anthraquinone glycosides. nih.gov While the specific endogenous UGT from Aloe vera responsible for the glycosylation of aloe-emodin has not yet been fully characterized, the enzymatic feasibility of this reaction has been demonstrated. A glycosyltransferase from Bacillus licheniformis has been successfully used to enzymatically modify aloe-emodin, yielding aloe-emodin-O-β-D-glucoside. nih.gov This highlights that the glycosylation of aloe-emodin is a viable biochemical step.

| Component | Role in Glycosylation | Example |

|---|---|---|

| Aglycone | The non-sugar component that receives the sugar moiety. | Aloe-emodin |

| Sugar Donor | An activated sugar molecule that provides the glycosyl group. | UDP-glucose |

| Enzyme | Catalyzes the transfer of the sugar to the aglycone. | UDP-glycosyltransferase (UGT) |

| Product | The resulting glycoside. | This compound |

Biotransformation of Related Anthraquinones and Precursors

The metabolic landscape of a plant often involves a network of interconnected pathways where compounds can be converted into one another. In the context of this compound biosynthesis, both aloin (B1665253) and emodin (B1671224) are significant precursors.

Emodin is a structural isomer of aloe-emodin and a key intermediate in the biosynthesis of numerous fungal and plant secondary metabolites. nih.govwikipedia.org The biosynthetic pathways of emodin and aloe-emodin are closely related, both originating from the polyketide pathway. researchgate.net While they are distinct molecules, the structural similarity and shared biosynthetic origin suggest a potential for interconversion or for emodin to serve as a precursor for aloe-emodin through enzymatic modification, such as hydroxylation of the methyl group. Emodin itself is a well-known anthraquinone with a wide distribution in the plant kingdom and is often found alongside aloe-emodin in the same plant species. nih.gov

Advanced Methodologies for Extraction, Isolation, and Purification of Aloe Emodin Glucoside

Comprehensive Extraction Techniques from Plant Biomass

The initial step in obtaining aloe-emodin-glucoside (B1665713) involves its extraction from the raw plant material. This process is pivotal as it dictates the initial concentration and purity of the target compound in the crude extract.

Solvent-Based Extraction Approaches

Solvent-based extraction remains a cornerstone for isolating this compound and related anthraquinone (B42736) glycosides from plant sources. The choice of solvent is critical and is determined by the polarity of the target molecule. As a glycoside, this compound possesses a higher polarity compared to its aglycone, aloe-emodin (B1665711). Consequently, polar solvents are generally more effective.

Commonly employed methods include maceration, heat-reflux extraction, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). cabidigitallibrary.orgnih.gov Heat-reflux and Soxhlet extraction are classical, robust methods that utilize heat to increase extraction efficiency. cabidigitallibrary.org However, non-conventional methods such as UAE offer advantages like reduced extraction times and lower solvent consumption. For instance, the extraction of related anthraquinones from Rheum emodi was effectively carried out using ultrasonication with ethanol (B145695). cabidigitallibrary.org Similarly, MAE has been shown to provide a higher yield of aloe-emodin from Aloe vera leaf skin in a shorter time frame. researchgate.net

The general process involves soaking the dried and powdered plant material in the selected solvent, followed by the separation of the liquid extract from the solid plant residue. The resulting crude extract is then concentrated, typically under reduced pressure, to yield a semi-solid mass that serves as the starting material for subsequent purification steps.

Optimized Solvent Systems for Enhanced Yield

The efficiency of solvent-based extraction is highly dependent on the solvent system and process parameters. Research has focused on optimizing these conditions to maximize the yield of anthraquinone glycosides. Ethanol is frequently identified as a superior solvent for the extraction of anthraquinones. nih.govresearchgate.net Studies on Rheum emodi demonstrated that ethanol was the most effective solvent, with an optimal solid-to-solvent ratio of 1:20 providing the best results. nih.gov

Further optimization often involves adjusting the solvent concentration, temperature, and extraction time. For the microwave-assisted extraction of aloe-emodin from Aloe vera, an 80% ethanol-water mixture was found to be optimal. researchgate.netresearchgate.net The optimization of process variables for extracting aloe-emodin from Aloe vera latex using response surface methodology identified optimal conditions of 77.66 °C, an agitation speed of 1015 rpm, and a solid loading of 20.15 g, which resulted in a purity of 95.36%. sciencescholar.us While this data pertains to the aglycone, the principles of using aqueous organic solvents are applicable to its glycosides due to their enhanced solubility in such systems. nih.gov

| Plant Source | Target Compound(s) | Extraction Method | Optimal Solvent System | Key Parameters | Reference |

|---|---|---|---|---|---|

| Cassia fistula Root | Aloe-emodin, Physcion (B1677767) | Sequential Extraction | Ethanol | Produced the highest yield compared to petroleum ether, chloroform, and water. | researchgate.net |

| Rheum emodi | Aloe-emodin, Rhein (B1680588), Emodin (B1671224), Chrysophanol, Physcion | Reflux Extraction | Ethanol | Solid:solvent ratio of 1:20; Refluxing was found to be the most effective method. | nih.gov |

| Aloe vera Leaf Skin | Aloe-emodin | Microwave-Assisted Extraction (MAE) | 80% Ethanol (v/v) | Microwave power: 340 W; Time: 3 min. | researchgate.net |

| Aloe vera Latex | Aloe-emodin | Solvent Extraction | Not specified | Temperature: 77.66 °C; Agitation: 1015 rpm; Solid loading: 20.15 g. | sciencescholar.us |

Chromatographic Strategies for High-Purity Isolation

Following extraction, the crude mixture contains a variety of compounds. High-purity isolation of this compound necessitates the use of advanced chromatographic techniques that separate molecules based on their physicochemical properties.

Column Chromatography Techniques

Column chromatography (CC) is a fundamental and widely used technique for the initial fractionation of crude plant extracts. The choice of stationary phase (adsorbent) and mobile phase (eluent) is crucial for effective separation. For anthraquinone glycosides, common stationary phases include silica (B1680970) gel, polyamide, and Sephadex. nih.gov

In one study, the isolation of aloe-emodin dianthrone diglucosides from Cassia angustifolia involved a multi-step column chromatography process. nih.gov The extract was successively passed through columns packed with Amberlite XAD-2, silica gel, Polyamide C-200, and Sephadex LH-20. nih.gov This sequential approach allows for separation based on different principles—adsorption (silica gel, polyamide) and size exclusion (Sephadex)—thereby achieving a higher degree of purification. For the separation of aloe-emodin and physcion from a Cassia fistula alcohol extract, silica gel column chromatography was employed with a mobile phase gradient of Toluene-ethyl acetate-formic acid. researchgate.netqtanalytics.in

| Plant Source | Target Compound(s) | Stationary Phase(s) | Mobile Phase/Eluent System | Reference |

|---|---|---|---|---|

| Cassia angustifolia | Aloe-emodin dianthrone diglucosides | Amberlite XAD-2, Silica gel, Polyamide C-200, Sephadex LH-20 | Not specified in detail. | nih.gov |

| Cassia fistula | Aloe-emodin, Physcion | Silica gel | Toluene-ethyl acetate-formic acid (gradient) | researchgate.netqtanalytics.in |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process larger quantities of material. Reversed-phase (RP) columns, such as those with a C18 stationary phase, are commonly used for separating moderately polar compounds like anthraquinone glycosides.

The purification of emodin-8-O-glucoside from Reynoutria japonica provides a clear example of this technique's power. mdpi.com After an initial fractionation, the enriched sample was subjected to preparative HPLC on a ReproSil RP-18 column. A gradient elution system of acetonitrile (B52724) and water was used, which successfully yielded the target compound with a purity of 96.5%. mdpi.com HPLC is also a standard analytical method to confirm the presence and purity of this compound in various extracts. researchgate.net

| Target Compound | Stationary Phase | Column Details | Mobile Phase (Gradient) | Flow Rate | Final Purity | Reference |

|---|---|---|---|---|---|---|

| Emodin-8-O-glucoside | Reversed-Phase C18 (ReproSil) | 250 × 20 mm, 5.0 µm | Acetonitrile (A) and Water (B): 0 min—30% A, 35 min—60% A | 14 mL/min | 96.5% | mdpi.com |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption and sample degradation. globalresearchonline.net This makes it particularly suitable for the separation of natural products. The technique relies on partitioning a sample between two immiscible liquid phases (a stationary phase and a mobile phase).

HSCCC has been successfully employed for the separation of anthraquinone glycosides. researchgate.net For the isolation of emodin glucosides from Reynoutria japonica, a two-phase solvent system composed of petroleum ether:ethyl acetate:methanol (B129727):water (4:5:4:5 v/v/v/v) was selected. mdpi.comnih.gov By using the upper phase as the stationary phase in descending mode, researchers were able to obtain fractions significantly enriched in emodin glucosides, which were then further purified by preparative HPLC. mdpi.com Another study utilized a hexane/ethyl acetate/methanol/water (1.18:8.82:1.18:8.82, v/v/v/v) solvent system for the separation of three anthraquinone glycosides from Rheum tanguticum. researchgate.net The versatility and efficiency of HSCCC make it a powerful tool for the large-scale purification of this compound. globalresearchonline.net

| Plant Source | Target Compound(s) | Solvent System (v/v/v/v) | Mode | Reference |

|---|---|---|---|---|

| Reynoutria japonica | Emodin glucosides | Petroleum ether:ethyl acetate:methanol:water (4:5:4:5) | Descending | mdpi.comnih.gov |

| Rheum tanguticum | Anthraquinone glycosides | Hexane:ethyl acetate:methanol:water (1.18:8.82:1.18:8.82) | Not specified | researchgate.net |

| Polygonum multiflorum | Emodin | Hexane:ethyl acetate:methanol:water (3:7:5:5 and 9:1:5:5) | Stepwise elution | mdpi.com |

Innovative Separation Technologies

Modern separation science offers a range of technologies that provide greener and more efficient alternatives to conventional methods. These technologies are particularly advantageous for the separation of structurally similar compounds, such as anthraquinone glycosides and their corresponding aglycones.

Aqueous two-phase systems (ATPS) represent a form of liquid-liquid extraction that utilizes a system composed of two immiscible aqueous phases. This technique is particularly well-suited for the separation of biomolecules as it provides a mild and non-denaturing environment. The use of ionic liquids (ILs) as one of the phase-forming components in ATPS has garnered significant attention due to their unique properties, including low volatility, high thermal stability, and tunable solvent characteristics.

Ionic liquid-based ATPS (IL-ATPS) have been successfully applied to the isolation and purification of anthraquinones from aloe leaves. In these systems, the aloe anthraquinones, including aloe-emodin and its glycosides, tend to migrate preferentially into the ionic liquid-rich phase. The partitioning behavior and extraction efficiency are influenced by several key parameters, such as the type and concentration of the salt, the pH of the system, and the extraction temperature.

Research has demonstrated the effectiveness of a [C4mim]BF4/Na2SO4 system for this purpose. Under optimized conditions, this system has been shown to achieve high extraction efficiencies for total anthraquinones. Specifically, at a temperature of 25°C and a pH of 4.0, the extraction efficiency for total anthraquinones can reach up to 92.1%. nih.gov For the major constituents, aloe-emodin and chrysophanol, the extraction efficiencies were found to be 92.34% and 90.46%, respectively, under these optimal conditions. researchgate.net The ability to achieve such high efficiencies underscores the potential of IL-ATPS as a superior method for the purification of this compound and related compounds.

Table 1: Extraction Efficiency of Anthraquinones using Ionic Liquid-Based Aqueous Two-Phase System

ATPS System Target Compound Temperature (°C) pH Extraction Efficiency (%) Reference [C4mim]BF4/Na2SO4 Total Anthraquinones 25 4.0 92.1 researchgate.net [C4mim]BF4/Na2SO4 Aloe-emodin 25 4.0 92.34 [C4mim]BF4/Na2SO4 Chrysophanol 25 4.0 90.46

Hydrolysis Considerations and Aglycone Formation during Extraction

A critical aspect to consider during the extraction of this compound is its susceptibility to hydrolysis, which results in the cleavage of the glycosidic bond to yield its aglycone, aloe-emodin, and a sugar moiety. This transformation can be either an undesirable degradation or a deliberate step to produce the aglycone, which also possesses significant biological activities. The degree of hydrolysis is heavily dependent on the extraction conditions employed.

Several factors are known to influence the hydrolytic conversion of anthraquinone glycosides. The temperature of the extraction process is a primary determinant; studies have shown that the concentration of glycosides can decrease rapidly at temperatures above 75°C. researchgate.net For instance, the content of aloin (B1665253), a related anthraquinone C-glycoside, has been observed to decrease by over 50% at temperatures of 50°C and 70°C. researchgate.netnih.gov

The pH of the extraction medium also plays a crucial role. Acidic conditions are known to promote the hydrolysis of glycosidic bonds. A prior acid hydrolysis step can lead to a significant increase in the yield of the aglycone. In some cases, a 1.3 to 3-fold rise in the concentration of dihydroxyanthraquinones has been observed following acid hydrolysis, which is attributed to the conversion of their corresponding glycosides. nih.gov Conversely, the stability of some glycosides, such as aloin A, is significantly reduced at a pH greater than 3.5. researchgate.net

The composition of the solvent, particularly the presence of water, is another key factor. An increase in the water concentration in methanol/water mixtures used for extraction can heighten the degree of transformation of glycosides to their corresponding aglycones. researchgate.net The duration of the extraction process also contributes to the extent of hydrolysis, with longer extraction times generally leading to increased degradation of the glycoside forms. researchgate.net

It is important to note that while hydrolysis can be a challenge when the glycoside is the target molecule, some extraction protocols are designed to intentionally and quantitatively convert the glycoside to its aglycone. For example, it has been reported that barbaloin (aloin) can be completely converted to aloe-emodin by heating a solution in 4 N hydrochloric acid containing 4% ferric chloride for four hours. researchgate.net

Table 2: Factors Influencing the Hydrolysis of Anthraquinone Glycosides During Extraction

Factor Effect on Hydrolysis Observations Reference Temperature Increased temperature accelerates hydrolysis Glycoside concentrations decrease rapidly above 75°C. Aloin content decreased by >50% at 50°C and 70°C. [1, 7] pH Acidic conditions promote hydrolysis Acid hydrolysis can increase the yield of aglycones by 1.3 to 3-fold. Aloin A stability is significantly reduced at pH > 3.5. [2, 15] Solvent Composition Higher water concentration in alcohol-water mixtures increases hydrolysis The degree of transformation from glycoside to aglycone is heightened with more water in the extractant. nih.gov Extraction Time Longer duration increases the extent of hydrolysis Extended extraction time enhances the hydrolytic degradation of glycosides. nih.gov

Sophisticated Analytical Characterization and Quantitative Determination of Aloe Emodin Glucoside

High-Resolution Chromatographic Methodologies

Chromatographic techniques are fundamental to the separation and quantification of aloe-emodin-glucoside (B1665713) from complex plant matrices. High-resolution methods like HPLC and HPTLC offer the necessary sensitivity and selectivity for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC stands as the premier technique for the quantitative analysis of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for method development and validation according to stringent guidelines.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common modality for the analysis of this compound and related anthraquinones. scilit.comdergipark.org.trdergipark.org.tr The separation is typically achieved on a non-polar stationary phase, most frequently a C18 (octadecylsilane) column, with a polar mobile phase. scilit.comdergipark.org.trdergipark.org.trresearchgate.net The glycosidic nature of this compound makes it more polar than its aglycone, aloe-emodin (B1665711), resulting in shorter retention times under typical RP-HPLC conditions.

Gradient elution is often employed to achieve optimal separation of multiple components within a plant extract, including aloe-emodin, its glucoside, and other related compounds like rhein (B1680588) or emodin (B1671224). researchgate.netnih.gov A typical gradient program might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more non-polar compounds. researchgate.netnih.gov For instance, a method developed for separating aloe-emodin-8-O-β-D-glucoside utilized a gradient program with 0.2% aqueous acetic acid and methanol (B129727) over 60 minutes, achieving a retention time of approximately 27.18 minutes for the target compound. researchgate.net

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase (Column) | Supelcosil LC-18 (250 × 4.6 mm, 5 µm) scilit.comdergipark.org.trdergipark.org.tr | Zorbax Eclipse Plus RP-18 (150 mm × 2.1 mm, 3.5 µm) mdpi.com |

| Mobile Phase | A: 0.2% Acetic Acid in WaterB: Methanol researchgate.net | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile (B52724) nih.gov |

| Elution Mode | Gradient researchgate.net | Gradient nih.gov |

| Flow Rate | 1.0 mL/min scilit.comnih.gov | 0.2 mL/min mdpi.com |

| Detection Wavelength | 254.4 nm researchgate.net | 225 nm scilit.comdergipark.org.trdergipark.org.tr |

| Column Temperature | 20 °C scilit.comdergipark.org.trdergipark.org.tr | 28 °C semanticscholar.org |

The optimization of the mobile phase is critical for achieving good resolution, symmetric peak shapes, and appropriate retention times. Common mobile phases consist of a mixture of water and an organic solvent like methanol or acetonitrile. dergipark.org.trdergipark.org.tr The addition of an acidifier, such as formic acid, acetic acid, or orthophosphoric acid, to the aqueous phase is a standard practice. scilit.comresearchgate.netnih.gov This helps to suppress the ionization of phenolic hydroxyl groups on the anthraquinone (B42736) structure, leading to sharper peaks and more consistent retention.

The choice of detector is dictated by the analytical requirements. Diode Array Detectors (DAD) or UV-Vis detectors are most commonly used for quantification. scispace.com this compound exhibits strong absorbance in the UV-Vis spectrum, with typical detection wavelengths set around 254 nm. researchgate.netnih.gov A DAD offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. For enhanced sensitivity and selectivity, particularly in complex matrices or for trace-level analysis, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). scispace.com

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification and Purity Assessment

HPTLC is a powerful planar chromatographic technique that offers a high sample throughput and is well-suited for the quantification and purity assessment of this compound in herbal extracts and formulations. nih.gov The separation is performed on high-performance silica (B1680970) gel 60 F254 plates. nih.govnih.goveurekaselect.com

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | HPTLC plates silica gel 60 F254 nih.gov | HPTLC plates silica gel 60 F254 hptlc-association.org |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (10:2:1 v/v/v) nih.gov | Ethyl Acetate: Methanol: Water (100:17:13 v/v/v) hptlc-association.org |

| Detection (Pre-derivatization) | UV 263 nm nih.gov | UV 366 nm hptlc-association.org |

| Derivatization Reagent | Potassium Hydroxide (B78521) (KOH) solution hptlc-association.orgslideshare.net | Not Applicable |

| Detection (Post-derivatization) | White light (visible range) hptlc-association.org | Not Applicable |

| Typical Rf (Aloe-emodin) | ~0.37 nih.gov | ~0.82 hptlc-association.org |

Thin-Layer Chromatography (TLC) for Preliminary Identification and Separation

Standard TLC is a simple, rapid, and cost-effective method used for the preliminary identification of this compound in plant materials. slideshare.net It serves as a quick screening tool before more sophisticated quantitative analysis. The separation principle is the same as in HPTLC, utilizing a stationary phase like silica gel and a suitable mobile phase. A solvent system of ethyl acetate, methanol, and water (100:13.5:10) has been used for the separation of related compounds. slideshare.net

Identification is achieved by comparing the Rf value and color of the spot with a co-chromatographed authentic standard. Visualization of the spots is enhanced by viewing the plate under UV light (254 nm or 366 nm) or by spraying with a derivatizing agent. A common spray reagent is an alcoholic potassium hydroxide solution, which reacts with the phenolic groups of anthraquinones to produce distinctly colored spots (typically pink to violet) under visible light. slideshare.net

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates the components, spectroscopic and spectrometric techniques provide the detailed structural information required for unequivocal identification and elucidation of this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming the identity and determining the molecular weight of this compound. researchgate.net Using electrospray ionization (ESI), the mass spectrum would typically show a molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode corresponding to the exact mass of the molecule (C21H20O10). researchgate.netscispace.com Tandem MS (MS/MS) experiments can provide further structural confirmation through characteristic fragmentation patterns, such as the loss of the glucose moiety (a loss of 162 Da), yielding a fragment ion corresponding to the aloe-emodin aglycone (m/z 269 in negative mode or 271 in positive mode). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. scispace.com

¹H NMR (Proton NMR) provides information on the number and environment of protons. Key signals for this compound would include aromatic protons on the anthraquinone skeleton, a methylene (B1212753) group (CH₂OH), and characteristic signals for the glucose unit, most notably the anomeric proton (H-1') which typically appears as a doublet at a distinct chemical shift. scispace.com

¹³C NMR (Carbon-13 NMR) reveals the number and type of carbon atoms. The spectrum would show signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the hydroxymethyl group and the glucose moiety. scispace.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the specific attachment point of the glucose unit to the aloe-emodin backbone (e.g., at the C-8 oxygen).

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric anthraquinone system. The UV spectrum of this compound in a solvent like methanol or ethanol (B145695) shows characteristic absorption maxima, which are useful for identification and are the basis for quantification in HPLC-UV methods. scispace.comsciopen.com The spectrum is influenced by the substitution pattern on the anthraquinone core.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering exceptional sensitivity and selectivity for identifying and quantifying the compound within complex matrices. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are typically employed for the separation stage.

The separation is commonly achieved on a reversed-phase C18 column. A gradient elution method is frequently utilized, involving a mobile phase consisting of an aqueous component, such as water with 0.1% formic acid (Solvent A), and an organic component, like acetonitrile (Solvent B). This gradient allows for the effective separation of this compound from other related compounds in the extract.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. In negative ion mode (ESI-), this compound is readily detected as its deprotonated molecule [M-H]⁻. High-resolution mass spectrometry provides a precise mass measurement, which is critical for confirming the elemental composition. The primary fragment observed in MS/MS analysis corresponds to the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety and the formation of the aloe-emodin aglycone fragment.

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) |

| Precursor Ion [M-H]⁻ (m/z) | 431.0972 |

| Major Fragment Ion [M-H-C₆H₁₀O₅]⁻ (m/z) | 269.0456 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are conducted to confirm the compound's identity and stereochemistry. ¹H NMR provides information on the number, environment, and coupling of protons, allowing for the identification of signals corresponding to the aromatic protons of the anthraquinone core, the hydroxymethyl group, and the protons of the glucose unit. ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. While specific chemical shift data is determined through detailed analysis of the isolated compound, NMR remains the definitive method for confirming the precise structure and the point of glycosidic linkage.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of this compound, leveraging its chromophoric anthraquinone structure. When scanned across a range of 190 to 600 nm in a solvent like methanol, the compound exhibits a characteristic absorption spectrum with distinct maxima. For quantitative purposes, a specific wavelength, typically around 254 nm or 280 nm, is selected for measurement, providing a balance of sensitivity and selectivity. researchgate.net This method is valuable for routine quality control due to its simplicity, speed, and cost-effectiveness.

| Parameter | Typical Value |

|---|---|

| Solvent | Methanol |

| Scanning Range | 190 - 600 nm |

| Wavelength for Quantification (λmax) | ~254 nm / 280 nm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in the this compound molecule. The analysis is typically performed over a spectral range of 4000 to 400 cm⁻¹. The resulting spectrum displays absorption bands characteristic of its chemical structure. Key absorptions include a broad band for hydroxyl (-OH) group stretching, sharp peaks for the quinone carbonyl (C=O) groups, and signals corresponding to aromatic C=C stretching and C-O bonds associated with the ether linkage of the glycoside and the phenolic groups. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3400 (broad) | O-H Stretching (Phenolic and Alcoholic) |

| ~2920 | C-H Stretching (Aliphatic) |

| ~1660 - 1630 | C=O Stretching (Quinone) |

| ~1600 - 1450 | C=C Stretching (Aromatic Ring) |

| ~1200 - 1000 | C-O Stretching (Ether and Alcohol) |

Method Validation Parameters for Analytical Reliability

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity and Dynamic Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. To determine this, a series of standard solutions of this compound at different known concentrations are analyzed. A calibration curve is then generated by plotting the instrumental response (e.g., peak area from HPLC) against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be very close to 1.0. The dynamic range is the concentration interval over which the method is shown to be linear.

| Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Concentration Range (µg/mL) | 1.6 - 50.0 |

| Number of Calibration Points | ≥ 5 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Representative data from HPLC-UV methods for related anthraquinones. researchgate.net

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Repeatability (intra-day precision) is assessed by analyzing replicate samples on the same day, while intermediate precision (inter-day precision) involves the analysis on different days to account for variations.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the added analyte that is detected (% recovery) is calculated.

| Parameter | Sub-Parameter | Typical Acceptance Criteria/Value |

|---|---|---|

| Precision | Repeatability (Intra-day %RSD) | < 5% |

| Intermediate Precision (Inter-day %RSD) | < 5% | |

| Accuracy | % Recovery | 95% - 105% |

Representative data from validated HPLC methods for related anthraquinones. researchgate.net

Unable to Generate Article Section Due to Lack of Specific Data

A thorough and targeted search of scientific literature reveals a lack of specific data for the limits of detection (LOD) and quantification (LOQ) for the chemical compound “this compound.” While analytical methods and their validation parameters are available for closely related compounds, this information could not be found for this compound itself.

The available research predominantly focuses on two related substances:

Aloe-emodin: The aglycone (the non-sugar part) of this compound. Numerous studies have established LOD and LOQ values for aloe-emodin using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Aloin (B1665253) (or Barbaloin): A C-glucoside of aloe-emodin anthrone, which is structurally related to this compound. The LOD and LOQ for aloin have also been well-documented in scientific literature.

One study was identified that included "Aloe-emodin-8-O-β-D-glucoside" in its analysis of various anthraquinones using Ultra-Performance Liquid Chromatography (UPLC). However, while the study detailed the precision and recovery of the analytical method for this compound, it did not specify the limits of detection or quantification.

Given the strict requirement to focus solely on "this compound," it is not scientifically accurate or appropriate to substitute the LOD and LOQ values from aloe-emodin or aloin. These values are specific to the molecule being analyzed and the analytical method used. Therefore, without dedicated research validating a method for this compound and reporting its specific LOD and LOQ, the requested article section cannot be generated.

Mechanistic Investigations of Aloe Emodin Glucoside Biological Activities in Preclinical and in Vitro Systems

Anticancer and Antiproliferative Mechanisms

Preclinical and in vitro studies have elucidated the significant anticancer and antiproliferative properties of aloe-emodin-glucoside (B1665713), primarily through its influence on programmed cell death pathways, cell cycle regulation, and key cellular signaling networks. Research has often focused on its aglycone form, aloe-emodin (B1665711), with specific studies highlighting the enhanced efficacy of the glycosylated form.

Induction of Programmed Cell Death Pathways

This compound has been demonstrated to trigger programmed cell death in cancer cells, a crucial mechanism for its anticancer activity. This is primarily achieved through the induction of apoptosis and the modulation of autophagy.

Studies have shown that aloe-emodin 3-O-glucoside (AE3G) is a potent inducer of the mitochondria-dependent intrinsic apoptotic pathway in non-small-cell lung cancer (NSCLC) cells. nih.gov This process involves a cascade of molecular events, including the activation of caspases, the release of cytochrome c, modulation of the Bcl-2 family of proteins, and subsequent DNA fragmentation.

Caspase Activation: Treatment with AE3G leads to the cleavage and activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP) in NSCLC cells. nih.gov Similarly, its aglycone, aloe-emodin, has been found to activate caspase-3 and caspase-9 in various cancer cell lines. nih.govfrontiersin.org In human colon cancer cells, aloe-emodin specifically induces apoptosis through the activation of caspase-9 and caspase-6. nih.gov

Cytochrome c Release: A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. AE3G has been shown to induce this release in A549 lung cancer cells. nih.gov Aloe-emodin also demonstrates a similar effect, leading to an increase in cytosolic cytochrome c. nih.gov

Bcl-2/Bax Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. AE3G treatment has been observed to upregulate the expression of Bax while downregulating the expression of Bcl-2 in A549 cells. nih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and subsequent apoptosis. Aloe-emodin has also been reported to decrease the levels of Bcl-2. debuglies.comnih.gov

DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. AE3G treatment has been shown to augment DNA fragmentation in cancer cells. nih.gov This is consistent with findings for aloe-emodin, which also induces DNA fragmentation as a characteristic feature of apoptosis. nih.govnih.gov

Table 1: Effects of this compound and Aloe-emodin on Apoptosis Induction

| Compound | Cell Line | Key Findings |

|---|---|---|

| Aloe-emodin 3-O-glucoside | A549 (NSCLC) | Induction of mitochondria-dependent apoptosis, activation of caspases-3, -8, -9, cytochrome c release, increased Bax/Bcl-2 ratio, and DNA fragmentation. nih.gov |

| Aloe-emodin | CH27, H460 (Lung Carcinoma) | Induction of apoptosis characterized by nuclear morphological changes, DNA fragmentation, and increased cytosolic cytochrome c and caspase-3 activation. nih.gov |

| Aloe-emodin | WiDr (Colon Cancer) | Induction of apoptosis through the activation of caspases-9 and -6. nih.gov |

| Aloe-emodin | Huh-7 (Hepatoma) | Time- and dose-dependent induction of apoptosis with increased DNA fragmentation. debuglies.comnih.gov |

| Aloe-emodin | T24 (Bladder Cancer) | Induction of apoptosis accompanied by perturbation of mitochondrial membrane potential. debuglies.com |

While research on the direct effects of this compound on autophagy is emerging, studies on its aglycone, aloe-emodin, have indicated its capacity to modulate this cellular process. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, and its role in cancer is complex, acting as both a tumor-suppressive and a tumor-promoting mechanism depending on the context. Aloe-emodin has been reported to induce autophagy in melanoma cells and other tumor cells. nih.govnih.govresearchgate.net This suggests that the anticancer effects of these compounds may also be mediated, in part, through the regulation of autophagic pathways.

Cell Cycle Perturbation and Arrest Induction

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several studies have demonstrated the ability of aloe-emodin, the aglycone of this compound, to interfere with the cell cycle progression in various cancer cell lines, leading to cell cycle arrest at different phases.

In human promyelocytic leukemia HL-60 cells, aloe-emodin was found to induce a G2/M phase arrest. medicinacomplementar.com.br

Similarly, in WiDr colon cancer cells, aloe-emodin caused cell cycle arrest at the G2/M phase, an effect associated with the inhibition of cyclin B1. nih.gov

In melanoma cells, treatment with aloe-emodin resulted in G2 phase arrest. nih.gov

Research on U87MG glioblastoma cells showed that aloe-emodin blocked the cell cycle in both the S and G2/M phases. mdpi.com

In T24 bladder cancer cells, aloe-emodin treatment led to a reduction in the levels of cyclin-dependent kinase 1 (CDK1) and cyclin B1, key regulators of the G2/M transition. debuglies.com

These findings collectively indicate that a key antiproliferative mechanism of aloe-emodin, and potentially its glycoside form, is the induction of cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

Inhibition of Cellular Proliferation Kinetics

A significant body of evidence supports the potent inhibitory effects of this compound and its aglycone on the proliferation of a wide range of cancer cells.

Aloe-emodin 3-O-glucoside (AE3G) has been shown to significantly inhibit the growth of human non-small-cell lung carcinoma cell lines, including A549, NCI-H460, and NCI-H1299. nih.gov

Aloe-emodin has demonstrated selective toxicity against neuroectodermal tumors both in vitro and in vivo. aacrjournals.org

In hepatoma (Huh-7) cells, aloe-emodin inhibited cell growth in a time- and dose-dependent manner. debuglies.comnih.gov

The antiproliferative effects of aloe-emodin have also been observed in HER-2-overexpressing breast cancer cells. researchgate.net

Furthermore, aloe-emodin has been shown to impede the growth of androgen-independent human prostate cancer DU145 cells. frontiersin.org

Table 2: Inhibition of Cellular Proliferation by this compound and Aloe-emodin

| Compound | Cancer Type | Cell Line(s) | Observed Effect |

|---|---|---|---|

| Aloe-emodin 3-O-glucoside | Non-Small-Cell Lung Cancer | A549, NCI-H460, NCI-H1299 | Significant inhibition of cell growth. nih.gov |

| Aloe-emodin | Neuroectodermal Tumors | Not specified | Selective inhibition of tumor cell growth. aacrjournals.org |

| Aloe-emodin | Hepatocellular Carcinoma | Huh-7 | Time- and dose-dependent inhibition of cell growth. debuglies.comnih.gov |

| Aloe-emodin | Breast Cancer | HER-2-overexpressing lines | Inhibition of cell proliferation. researchgate.net |

| Aloe-emodin | Prostate Cancer | DU145 | Impeded cell growth. frontiersin.org |

Modulation of Key Cellular Signaling Networks and Molecular Targets

The anticancer activities of this compound are underpinned by its ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

In a study on non-small-cell lung cancer, aloe-emodin 3-O-glucoside (AE3G) was found to suppress the activation of the MEK/ERK and Akt signaling pathways. nih.gov These pathways are frequently hyperactivated in cancer and play a central role in promoting cell proliferation and survival.

Research on aloe-emodin has identified a broader range of molecular targets and signaling networks:

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and survival, and aloe-emodin has been shown to inhibit its activity. researchgate.netresearchgate.net

Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in many cancers. Aloe-emodin has been found to inhibit Wnt/β-catenin signaling in melanoma and prostate cancer cells. frontiersin.orgnih.gov

MAPK Pathways: Aloe-emodin can modulate the activity of various mitogen-activated protein kinases (MAPKs), including JNK and p38, which are involved in stress responses and apoptosis. frontiersin.orgnih.gov

JAK/STAT Pathway: The JAK/STAT signaling cascade is involved in cell proliferation and survival. Aloe-emodin has been shown to downregulate the JAK1/STAT3 pathway. frontiersin.org

Protein Kinase C (PKC): Aloe-emodin can modulate the expression of PKC isozymes, which are involved in various cellular processes, including proliferation and apoptosis. nih.gov

Matrix Metalloproteinases (MMPs): Aloe-emodin has been shown to downregulate the expression of MMP-2 and MMP-9, enzymes that are crucial for cancer cell invasion and metastasis. nih.gov

The modulation of these diverse signaling pathways highlights the pleiotropic manner in which this compound and its aglycone exert their anticancer effects.

PI3K/Akt/mTOR Pathway Regulation

This compound and its aglycone, aloe-emodin, have been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. In non-small-cell lung cancer (NSCLC) A549 cells, aloe-emodin 3-O-glucoside (AE3G) demonstrated a significant inhibitory effect on the activation of Akt signaling proteins nih.gov. This suggests that the glycoside form of the compound directly interferes with this key survival pathway.

The aglycone, aloe-emodin, has been more extensively studied, providing deeper insight into this mechanism. In models of renal fibrosis, aloe-emodin was found to suppress the activation of the PI3K/Akt/mTOR pathway that is induced by transforming growth factor-beta 1 (TGF-β1) nih.gov. Further investigation in human kidney 2 (HK-2) cells confirmed that aloe-emodin decreased the phosphorylation of both Akt and mTOR nih.gov. Similarly, in the context of neuroinflammation, aloe-emodin increased the expression of PI3K, AKT, and mTOR proteins, suggesting a protective role in that specific model rsc.org. In NSCLC, aloe-emodin has been shown to deactivate the PI3K/Akt/mTOR signaling pathway, contributing to its anti-proliferative and apoptotic effects texilajournal.com. The direct binding of aloe-emodin to mTORC2, inhibiting its kinase activity, has also been reported medchemexpress.com. These findings collectively indicate that a primary mechanism of aloe-emodin and its glucoside derivative is the negative regulation of the PI3K/Akt/mTOR pathway.

Ras/ERK and MEK/ERK Pathway Inhibition

The Ras/Raf/MEK/ERK pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a crucial regulator of cell proliferation and differentiation. Research has established that this compound directly targets this pathway. Specifically, aloe-emodin 3-O-glucoside (AE3G) was found to significantly inhibit the activation of MEK/ERK signaling proteins in A549 human lung adenocarcinoma cells nih.gov.

Studies on the aglycone, aloe-emodin, further elucidate this inhibitory action. In neoplastic cell transformation models, aloe-emodin was shown to suppress transformation by inhibiting the ERK/MSK1 signaling pathway researchgate.net. However, the interaction can be complex; in some contexts, aloe-emodin was found to abolish cisplatin-triggered activation of extracellular signal-regulated kinase (ERK) in tumor cells, thereby reducing the efficacy of the chemotherapeutic agent nih.gov. This highlights that the inhibition of the ERK pathway by aloe-emodin can have varied therapeutic implications depending on the context.

| Cell Line | Compound | Pathway Component Inhibited | Observed Effect |

| A549 (NSCLC) | Aloe-emodin 3-O-glucoside | MEK/ERK | Inhibition of activation nih.gov |

| JB6 Cl41 | Aloe-emodin | ERK/MSK1 | Suppression of neoplastic cell transformation researchgate.net |

| L929, C6 | Aloe-emodin | ERK | Abolished cisplatin-triggered activation nih.gov |

MAPK Signaling Activation

While this compound and its aglycone inhibit the MEK/ERK branch of the MAPK pathway, they have also been observed to activate other MAPK pathways, such as those involving p38 and c-Jun N-terminal kinase (JNK). This suggests a differential regulation of MAPK signaling.

NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Evidence indicates that aloe-emodin and related glycosides can suppress this pathway. Transcriptomic analysis of cells infected with African swine fever virus revealed that aloe-emodin inhibits the virus-activated NF-κB signaling pathway nih.gov. In models of ischemic stroke, aloe-emodin was shown to prevent nerve injury and neuroinflammation, a mechanism attributed in part to its inhibition of the NF-κB pathway rsc.org.

Furthermore, studies on a related anthrocyclic glycoside, aloin (B1665253), demonstrated suppression of RANKL-induced NF-κB pathway components, including IKKα, IKKβ, and NF-κB-p65, in RAW264.7 macrophage cells nih.gov. Aloe-emodin has also been reported to alleviate cardiac inflammation by inhibiting the toll-like receptor 4 (TLR4)/NF-κB signaling pathway mdpi.com. Collectively, these findings support the suppression of NF-κB signaling as a key biological activity of this compound.

JAK1-STAT1/3 and STAT3 Phosphorylation Modulation

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and immune cell function. While direct studies on this compound are limited, research on related compounds provides strong evidence for modulation of this pathway. The related glycoside aloin has been documented to reduce the activation of the JAK1-STAT1/3 signaling pathway mdpi.com.

In studies involving other anthraquinone (B42736) glycosides, chrysophanol 8-O-glucoside was found to strongly downregulate STAT3 phosphorylation by preventing the nuclear translocation of its phosphorylated form researchgate.net. Furthermore, analysis of cellular responses to viral infection, a context where aloe-emodin shows activity, identified the JAK-STAT signaling pathway as a key enriched pathway that is modulated nih.gov. This collective evidence suggests that a likely mechanism of action for this compound involves the modulation of JAK-STAT signaling, particularly the inhibition of STAT3 phosphorylation.

Casein Kinase II Activity Suppression

Casein Kinase II (CKII) is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activity is linked to cancer. Aloe-emodin has been identified as an inhibitor of CKII. In human colon carcinoma cells (DLD-1 and WiDr), aloe-emodin exposure suppressed CKII activity in a time-dependent manner nih.govresearchgate.net. This inhibition was associated with a reduced phosphorylation of Bid, a downstream pro-apoptotic substrate of CKII, thereby promoting apoptosis nih.govresearchgate.net. The regulation of CKII has also been noted as a key mechanism in the effects of aloe-emodin on prostate cancer cells nih.gov. The closely related anthraquinone, emodin (B1671224), is known to act as a competitive inhibitor that binds to the ATP-binding site of CKII, inducing conformational changes in the enzyme's catalytic site nih.gov. This strong evidence for the aglycone suggests that suppression of CKII activity is a significant mechanism contributing to the biological effects of this compound.

Redox Homeostasis Dysregulation and Reactive Oxygen Species (ROS) Generation

This compound and its aglycone can disrupt cellular redox balance, leading to an increase in intracellular Reactive Oxygen Species (ROS). This elevation of ROS can trigger oxidative stress and subsequently activate cell death pathways. In liver cells, certain anthraquinone glycosides have been shown to elevate ROS levels, which is followed by mitochondrial dysfunction and apoptosis researchgate.net.

The aglycone, aloe-emodin, has been shown to induce DNA damage in human lung carcinoma cells through the generation of ROS nih.gov. This pro-oxidant effect appears to be a central mechanism of its action. In melanoma cells, aloe-emodin induced mitochondrial ROS accumulation, which caused oxidative stress and a redox imbalance nih.gov. Similarly, in non-small cell lung cancer cells, aloe-emodin-induced autophagy was found to be dependent on ROS generation nih.gov. This body of research indicates that the dysregulation of redox homeostasis and the generation of ROS are fundamental to the biological activities of aloe-emodin and its glycosylated forms.

| Cell Line/System | Compound | Key Findings | Outcome |

| H460 (Lung Carcinoma) | Aloe-emodin | Generation of ROS | DNA Damage, Apoptosis nih.gov |

| Melanoma Cells | Aloe-emodin | Mitochondrial ROS accumulation | Oxidative stress, Redox imbalance nih.gov |

| A549, NCI-H1299 (NSCLC) | Aloe-emodin | ROS-dependent autophagy | Apoptosis nih.gov |

| HeLa Cells | Aloe-emodin | Induces mitochondrial dysfunction, leading to ROS production | Pyroptosis frontiersin.org |

| Liver Cells | Anthraquinone Glycosides | Elevated ROS | Mitochondrial dysfunction, Apoptosis researchgate.net |

DNA Damage Induction and DNA Repair Enzyme Modulation

In preclinical studies, this compound has been demonstrated to contribute to DNA damage. Specifically, aloe emodin 3-O-glucoside (AE3G) has been shown to augment DNA fragmentation in non-small-cell lung cancer cells. nih.govelsevierpure.com This effect is a key event in the induction of apoptosis, or programmed cell death, in these cells. nih.gov The process of DNA fragmentation was confirmed through TUNEL staining, a method used to detect DNA breaks. nih.gov

While direct studies on the modulation of DNA repair enzymes by this compound are limited, research on its aglycone, aloe-emodin, provides some insights. Aloe-emodin has been observed to induce DNA single-strand breaks. In human tongue cancer cells (SCC-4), aloe-emodin treatment led to the inhibition of several genes associated with DNA damage and repair. These include ataxia telangiectasia mutated (ATM), ataxia-telangiectasia and Rad3-related (ATR), breast cancer 1 (BRCA1), and DNA-dependent serine/threonine protein kinase (DNA-PK). Research in human lung carcinoma cells has also shown that aloe-emodin can decrease the mRNA expression of DNA repair enzymes such as hMTH1, hOGG1, and APE.

Telomerase Activity Inhibition

Research into the inhibition of telomerase activity has primarily focused on the aglycone form, aloe-emodin. Telomerase is an enzyme crucial for maintaining telomere length and is often reactivated in cancer cells, contributing to their immortality. Studies have shown that aloe-emodin can inhibit telomerase activity in breast cancer cells. The proposed mechanisms for this inhibition include the stabilization of the G-quadruplex structure in telomeres, which interrupts the interaction between the telomere and telomerase. This action, in conjunction with repressing the transcription of the human telomerase reverse transcriptase (hTERT) gene, leads to the shortening of telomeres and subsequent suppression of cancer cell proliferation.

Interactions with G-Quadruplex DNA Structures and Duplex DNA

Aloe-emodin-8-glucoside has been identified as a potent G-quadruplex-binding molecule. researchgate.net G-quadruplexes are unique, four-stranded DNA structures found in guanine-rich regions of the genome, such as in telomeres and the promoter regions of oncogenes like c-KIT and c-MYC. The stabilization of these structures by small molecules is considered a promising anticancer strategy. researchgate.net

Biophysical studies have revealed that aloe-emodin-8-glucoside binds to G-quadruplex sequences with a high affinity, generally in the order of 105 M-1. researchgate.net This binding affinity is notably higher than its ability to bind to standard duplex DNA (ctDNA). researchgate.net The interaction with G-quadruplexes is characterized by π–π stacking between the molecule and the DNA bases. researchgate.net The presence of the glucose moiety in aloe-emodin-8-glucoside increases its water solubility compared to its aglycone and enhances interactions with the G-quadruplex structure through the formation of non-covalent bonds. While both aloe-emodin and its glucoside bind effectively, aloe-emodin generally shows a slightly higher binding affinity for G-quadruplexes. researchgate.net

| Compound | Target DNA Structure | Binding Affinity Constant (K) | Reference |

| Aloe-emodin-8-glucoside | G-Quadruplex (c-KIT, c-MYC) | ~105 M-1 | researchgate.net |

| Aloe-emodin-8-glucoside | Duplex DNA (ctDNA) | (4.90 ± 0.11) × 104 M-1 | researchgate.net |

| Aloe-emodin (Aglycone) | G-Quadruplex (c-KIT, c-MYC) | ~105 M-1 | researchgate.net |

| Aloe-emodin (Aglycone) | Duplex DNA (ctDNA) | (6.02 ± 0.10) × 104 M-1 | researchgate.net |

Mechanisms for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp) that expel drugs from the cancer cell. Investigations into overcoming MDR have largely been conducted using the aglycone, aloe-emodin. Studies on adriamycin-resistant breast cancer cells (MCF-7/ADR) have shown that aloe-emodin can significantly reverse this resistance.

The primary mechanism identified is the inhibition of the efflux function of P-gp. This is not achieved by altering the expression level of P-gp, but rather by depleting the intracellular energy source required for its function. Aloe-emodin reduces the intracellular levels of ATP, the energy currency essential for P-gp-mediated drug efflux. By inhibiting energy metabolism pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, aloe-emodin effectively cuts off the power supply to the P-gp pump, leading to the accumulation of chemotherapeutic drugs like adriamycin within the resistant cells.

Anti-inflammatory Mechanisms

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX, LOX, iNOS)

This compound is a known constituent of Aloe vera extracts that exhibit anti-inflammatory properties by inhibiting key pro-inflammatory enzymes. semanticscholar.orgpaspk.orgresearchgate.net While direct enzymatic inhibition data for the isolated glucoside is emerging, detailed mechanistic studies have often utilized its aglycone, aloe-emodin.

Cyclooxygenase (COX): Extracts of Aloe vera containing this compound have been shown to decrease the biosynthesis of cyclooxygenase-2 (COX-2). semanticscholar.orgpaspk.org In vitro studies on murine macrophages demonstrated that aloe-emodin suppresses the mRNA expression of COX-2, which in turn inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. psau.edu.sa

Lipoxygenase (LOX): Aloe vera extracts are also known to inhibit 5-lipoxygenase (5-LOX) biosynthesis. semanticscholar.orgpaspk.org The aglycone, aloe-emodin, has been identified as a competitive inhibitor of lipoxygenase, with studies reporting an IC50 value of 29.49 μM. biocrick.com This inhibition blocks the pathway that produces pro-inflammatory leukotrienes. biocrick.com

Inducible Nitric Oxide Synthase (iNOS): The anti-inflammatory action of this compound containing extracts also involves the downregulation of inducible nitric oxide synthase (iNOS). semanticscholar.orgpaspk.org Aloe-emodin has been shown to dose-dependently inhibit iNOS mRNA expression and the subsequent production of nitric oxide (NO) in macrophages, a potent inflammatory mediator. psau.edu.sa

Suppression of Inflammatory Cytokine and Chemokine Expression

The anti-inflammatory effects of this compound are also attributed to the modulation of inflammatory signaling pathways that control the expression of cytokines and chemokines. Extracts from Aloe vera that contain this compound have been shown to reduce the concentration of tumor necrosis factor-alpha (TNF-α). semanticscholar.orgpaspk.orgresearchgate.net

Research focusing on the aglycone, aloe-emodin, has provided more specific details on these mechanisms. Aloe-emodin has been found to markedly suppress the production of pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide-stimulated macrophages. This suppression is linked to the inhibition of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway.

Downregulation of Inflammasome-Mediated Responses

The role of this compound in directly modulating inflammasome-mediated responses is an emerging area of research, with current investigations often focusing on its aglycone form, aloe-emodin, and related anthraquinone compounds. Inflammasomes are critical multiprotein complexes of the innate immune system responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. Dysregulation of inflammasome activity, particularly the NLRP3 inflammasome, is implicated in a wide range of inflammatory diseases.

Preclinical studies using derivatives of aloe-emodin have demonstrated significant inhibitory effects on the NLRP3 inflammasome pathway. For instance, a synthesized novel aloe-emodin derivative (AED) was shown to suppress the pyroptosis pathway mediated by the NLRP3 inflammasome in the hearts of diabetic rats and in high-glucose-treated cardiomyocytes. researchgate.netsci-hub.se This inhibitory effect on the inflammatory response highlights the therapeutic potential of modifying the aloe-emodin structure. researchgate.netsci-hub.se The mechanism involves the downregulation of NLRP3 inflammasome activation, which in turn reduces the release of inflammatory mediators. researchgate.net

Research on emodin, a closely related anthraquinone also found in plants containing this compound, further supports this mechanism. Emodin has been shown to alleviate cardiac inflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway, a key upstream regulator of NLRP3 inflammasome priming. skums.ac.ir Studies have also revealed that aloe-emodin can inhibit NLRP3 inflammasome activation by promoting its ubiquitination, which marks the protein for degradation, and thereby decreasing the release of high-mobility group box 1 (HMGB1), a potent pro-inflammatory cytokine. researchgate.net

While direct evidence for this compound is still being established, the activities of its aglycone and related compounds suggest that it may function as a regulator of inflammasome-mediated inflammation. The glycosylation of aloe-emodin could potentially influence its bioavailability and activity, making the study of the glucoside form crucial for understanding its full therapeutic potential.

Antioxidant Mechanisms

The antioxidant properties of this compound and its related compounds are attributed to their chemical structure, which enables them to combat oxidative stress through various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant pathways.

Protection Against Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. Aloe-emodin, the aglycone of this compound, has been shown to protect against oxidative stress-induced tissue damage. In a murine model of sepsis, treatment with aloe-emodin led to improved activity of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), in liver tissues. nih.gov This effect is partly mediated by the suppression of the PI3K/Akt/mTOR signaling pathway, which is involved in inflammation and oxidative stress responses. nih.gov

The related compound, emodin-8-O-beta-D-glucoside, has demonstrated neuroprotective effects against neuronal damage induced by cerebral ischemia and glutamate. sci-hub.se These protective effects are linked to its antioxidative properties, which help to mitigate the damage caused by excessive ROS production and glutamate excitotoxicity in the brain. sci-hub.se While direct studies on this compound are limited, the known antioxidant and cytoprotective effects of its aglycone and similar glucosides suggest a strong potential for protecting cells and tissues from oxidative damage.

Radical Scavenging Activities

Direct scavenging of free radicals is a primary mechanism by which antioxidants exert their protective effects. Various in vitro assays have been used to evaluate the radical scavenging capabilities of anthraquinones derived from Aloe species.

Studies have demonstrated that aloe-emodin possesses activity in scavenging hydroxyl radicals and inhibiting lipid peroxidation. sci-hub.se However, its efficacy can vary depending on the specific radical and the assay used. In a comparative study using a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, both aloin (a C-glucoside of aloe-emodin anthrone) and free aloe-emodin exhibited relatively weak scavenging effects. frontiersin.orgnih.gov Conversely, another study reported that aloin A/B and a related glucoside, aloinoside A/B, showed potent DPPH radical scavenging activity, with IC50 values of 0.15 mM and 0.13 mM, respectively. frontiersin.org

A study evaluating the ability of aloe-emodin, emodin, and rhein (B1680588) to scavenge various reactive oxygen species found that aloe-emodin was the least potent of the three, though it still demonstrated concentration-dependent activity. sci-hub.se These findings indicate that while aloe-emodin and its glucosides contribute to antioxidant effects, their activity is influenced by factors such as glycosylation and the specific chemical environment.

Table 1: Radical Scavenging Activity of Aloe-emodin and Related Glucosides

| Compound | Assay | Finding | Source |

|---|---|---|---|

| Aloin | DPPH | Weak scavenging effect (IC20 > 0.5 mM) | frontiersin.org |

| Aloe-emodin | DPPH | Weak scavenging effect (IC20 > 0.5 mM) | frontiersin.org |

| Aloin A/B | DPPH | Strong scavenging activity (IC50 = 0.15 ± 0.02 mM) | frontiersin.org |

| Aloinoside A/B | DPPH | Strong scavenging activity (IC50 = 0.13 ± 0.01 mM) | frontiersin.org |

| Aloe-emodin | ROS Scavenging | Scavenges hydroxyl radicals; activity lower than emodin and rhein. | sci-hub.se |

Antimicrobial and Antiviral Mechanisms

Research into the antimicrobial and antiviral properties of this compound often involves the study of its aglycone, aloe-emodin, which has demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Activity and Membrane-Targeting Mechanisms

Aloe-emodin has shown significant antibacterial activity, particularly against Gram-positive bacteria. sci-hub.senih.gov Studies have reported its effectiveness against Staphylococcus epidermidis and drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.senih.gov The minimum inhibitory concentrations (MICs) for Gram-positive bacteria are typically in the range of 4–32 μg/mL, whereas Gram-negative bacteria are less susceptible, with MICs often at 128–256 μg/mL. nih.gov

The primary antibacterial mechanism of aloe-emodin involves targeting and disrupting the bacterial cell membrane. sci-hub.senih.govnaturalnews.com This leads to the loss of the membrane's selective permeability, causing the leakage of intracellular components, such as materials that absorb at 260 nm (indicative of nucleic acids). sci-hub.senaturalnews.com Molecular modeling suggests that aloe-emodin can bind to the peptidoglycan layer of the cell wall, a structure more prominent in Gram-positive bacteria, which may explain its selective activity. sci-hub.senaturalnews.com In addition to direct membrane damage, aloe-emodin has been found to inhibit bacterial biofilm formation and interfere with the synthesis of nucleic acids and proteins. sci-hub.senih.gov

Table 2: Antibacterial Activity of Aloe-Emodin

| Bacterial Type | Organism Example | MIC Range (μg/mL) | MBC Range (μg/mL) | Mechanism of Action | Source |

|---|---|---|---|---|---|

| Gram-positive | Staphylococcus epidermidis, MRSA | 4–32 | 32–128 | Disruption of cell membrane permeability; Inhibition of biofilm formation | sci-hub.senih.gov |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa | 128–256 | >1024 | Significantly lower susceptibility | nih.gov |

Antiviral Activity against Specific Pathogens (e.g., Influenza Viruses, SARS-CoV-2)

The antiviral properties of anthraquinones from Aloe have been investigated against several viruses, with significant findings related to influenza and coronaviruses. While direct data on this compound is scarce, its aglycone and the related glucoside aloin have shown potent activity.

Influenza Viruses: Aloe-emodin is a potent inhibitor of influenza A virus replication, with a 50% inhibitory concentration (IC50) on virus yield of less than 0.05 μg/ml. sci-hub.senih.gov Its mechanism is not based on direct virucidal action but on the modulation of the host's immune response. sci-hub.senih.gov Aloe-emodin upregulates the expression of galectin-3 in infected cells. sci-hub.senih.gov This protein, in turn, enhances the expression of key antiviral genes, including IFN-β, IFN-γ, protein kinase R (PKR), and 2',5'-oligoadenylate synthetase (2',5'–OAS), via the JAK/STAT signaling pathway. researchgate.netsci-hub.senih.gov This action effectively counteracts the virus's ability to suppress the host's interferon response. nih.gov

Aloin, a glucoside found in Aloe, also inhibits influenza A (including oseltamivir-resistant strains) and B viruses by targeting the viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.govnih.gov

SARS-CoV-2: The potential of aloe-derived compounds against coronaviruses has been a subject of interest. Emodin, a compound structurally similar to aloe-emodin, has been shown to block the interaction between the SARS-CoV spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry. skums.ac.ir Furthermore, emodin can inhibit the virus's 3a ion channel, potentially interfering with viral release. frontiersin.org Molecular docking studies have suggested that aloe-emodin may bind to the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid protein. nih.gov While these findings are promising, they are largely based on in silico and in vitro studies of the aglycone or related compounds, and further research is needed to validate these effects for this compound in a clinical context.

Table 3: Antiviral Mechanisms of Aloe-Emodin and Related Compounds

| Compound | Virus | Reported Mechanism/Finding | Source |

|---|---|---|---|

| Aloe-emodin | Influenza A Virus | Inhibits viral replication (IC50 < 0.05 μg/ml) by up-regulating host galectin-3 and enhancing interferon (IFN) signaling. | sci-hub.senih.gov |

| Aloin | Influenza A (H1N1, H3N2), Influenza B | Inhibits viral neuraminidase activity. Effective against oseltamivir-resistant strains. | nih.govnih.gov |

| Emodin | SARS-CoV | Blocks the interaction between the viral spike protein and the host ACE2 receptor. Inhibits the 3a ion channel involved in viral release. | skums.ac.irfrontiersin.org |

| Aloe-emodin | SARS-CoV-2 | Predicted to bind to the N-terminal RNA-binding domain of the nucleocapsid protein (in silico). | nih.gov |

Immunomodulatory Mechanisms

While direct studies on the immunomodulatory effects of this compound are limited, extensive research on its aglycone, aloe-emodin, provides significant insights into its potential mechanisms. Aloe-emodin has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In preclinical models, aloe-emodin has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 nih.govmdpi.com.